molecular formula C9H16N2O2 B3331018 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-49-5

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B3331018
CAS No.: 77211-49-5
M. Wt: 184.24 g/mol
InChI Key: SGKBIRUMLKDMBR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C9H16N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the structure and function of target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular chemical reaction or biological system.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-3,8-diazaspiro[4.5]decan-2-one: A similar spiro compound with a slightly different structure.

    2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one: Another related compound with variations in the substituents.

Uniqueness

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2)9(13-7(12)11-8)3-5-10-6-4-9/h10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKBIRUMLKDMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)OC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.54 g 4,4-dimethyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 75 ml ethanol and 1 g 5% palladium on carbon is hydrogenated at 60 psi and 50° for one hour. Filtration and evaporation affords 2.65 g 4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, mp 238°-240°.
Name
4,4-dimethyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 3
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 4
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 5
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 6
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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